2-Azabicyclo[2.2.1]heptane-2-sulfonamide
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Overview
Description
2-Azabicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic compound with a unique structure that includes a nitrogen atom and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions and substrates.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with electrophilic reagents to form addition products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions . Reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the desired transformations.
Major Products: The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems . These products can be further utilized in various synthetic applications, contributing to the versatility of this compound in chemical research.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-sulfonamide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules and as a scaffold for drug discovery . In biology and medicine, it has been explored for its potential antitumor activity and other therapeutic properties . Additionally, its unique structure makes it valuable in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects . The bicyclic structure also contributes to its stability and reactivity, making it a versatile compound in various applications.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane-2-sulfonamide can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and other sulfonamides . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- Other sulfonamides with bicyclic scaffolds
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKSXODBQZXSSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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